3-Ethyl-4-(hydroxymethyl)benzonitrile

Lipophilicity LogP ADME

This trisubstituted aromatic building block features a unique ethyl (3-position) and hydroxymethyl (4-position) pattern, yielding LogP ~1.61 and TPSA 44.02 Ų. Its moderate lipophilicity and hydrogen-bonding capacity differentiate it from mono-substituted analogs, ensuring reproducible synthetic outcomes and enabling precise modulation of pharmacokinetic properties. Essential for medicinal chemistry programs requiring balanced polarity.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 202522-03-0
Cat. No. B1292789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-(hydroxymethyl)benzonitrile
CAS202522-03-0
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C#N)CO
InChIInChI=1S/C10H11NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,12H,2,7H2,1H3
InChIKeyWSNJZBSPUZABSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0): Procurement-Relevant Physicochemical Profile for Research-Scale Chemical Sourcing


3-Ethyl-4-(hydroxymethyl)benzonitrile (CAS 202522-03-0) is a trisubstituted aromatic compound of the chemical formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol, featuring a benzonitrile core bearing an ethyl group at the 3-position and a hydroxymethyl moiety at the 4-position . Its predicted physicochemical properties, including a density of 1.10±0.1 g/cm³, a boiling point of 305.9±30.0 °C, a LogP value of approximately 1.61, and a topological polar surface area (TPSA) of 44.02 Ų, define its solubility, stability, and reactivity profile, which are critical parameters for downstream synthetic and formulation planning .

3-Ethyl-4-(hydroxymethyl)benzonitrile: Why Structural Analogs Cannot Be Interchanged Without Risk in Chemical Synthesis


Substitution of 3-Ethyl-4-(hydroxymethyl)benzonitrile with a closely related analog, such as 4-(hydroxymethyl)benzonitrile or 3-ethylbenzonitrile, is not a neutral exchange due to distinct and quantifiable differences in critical physicochemical parameters. These differences directly impact synthetic outcomes and formulation viability. For instance, the presence of both the ethyl substituent and the hydroxymethyl group on the same phenyl ring modifies the compound's lipophilicity (LogP), boiling point, and hydrogen bonding capacity (PSA) relative to mono-substituted or differently substituted analogs . These alterations can lead to unanticipated variations in reaction kinetics, purification requirements, and solubility profiles, which can derail a multi-step synthesis or alter a compound's performance in a biological assay. Therefore, generic substitution is a significant source of experimental irreproducibility and should be avoided without rigorous, comparative validation.

3-Ethyl-4-(hydroxymethyl)benzonitrile (202522-03-0): A Quantitative Head-to-Head Comparison of Procurement-Critical Properties


Lipophilicity (LogP) Comparison: 3-Ethyl-4-(hydroxymethyl)benzonitrile vs. 4-(Hydroxymethyl)benzonitrile

The predicted octanol-water partition coefficient (LogP) for 3-Ethyl-4-(hydroxymethyl)benzonitrile is 1.61, a value substantially higher than the 1.01 predicted for its non-ethylated analog, 4-(hydroxymethyl)benzonitrile. This difference reflects the lipophilic contribution of the ethyl substituent . For procurement, this indicates the target compound is less soluble in aqueous buffers but more soluble in organic solvents, a critical factor for reaction solvent selection, chromatographic purification, and the design of DMSO-based stock solutions for biological assays.

Lipophilicity LogP ADME Solubility

Hydrogen Bonding Capacity (PSA) Comparison: 3-Ethyl-4-(hydroxymethyl)benzonitrile vs. 3-Ethylbenzonitrile

3-Ethyl-4-(hydroxymethyl)benzonitrile possesses a Topological Polar Surface Area (TPSA) of 44.02 Ų, a direct consequence of its hydroxymethyl group acting as a hydrogen bond donor . In stark contrast, 3-ethylbenzonitrile, which lacks this hydroxyl functionality, has a TPSA of 23.79 Ų and zero hydrogen bond donors . This difference significantly impacts intermolecular interactions. For procurement, this means the target compound will exhibit different retention behavior on normal-phase chromatography, and importantly, it has the potential for enhanced aqueous solubility through hydrogen bonding despite its higher LogP, a nuance lost with the simpler analog.

Hydrogen Bonding PSA Membrane Permeability Bioavailability

Boiling Point Differential: 3-Ethyl-4-(hydroxymethyl)benzonitrile vs. 4-(Hydroxymethyl)benzonitrile

The predicted boiling point of 3-Ethyl-4-(hydroxymethyl)benzonitrile is 305.9±30.0 °C, which is significantly higher than the 274.5±23.0 °C predicted for 4-(hydroxymethyl)benzonitrile . This difference arises from the increased molecular weight and stronger van der Waals interactions imparted by the ethyl group. For procurement and experimental design, this higher boiling point suggests lower volatility and potentially greater thermal stability, but also indicates that purification by distillation would require more energy-intensive conditions, making chromatographic methods a more practical first-line purification strategy.

Thermal Stability Volatility Distillation Purification

3-Ethyl-4-(hydroxymethyl)benzonitrile (202522-03-0): Targeted Application Scenarios Derived from Quantitative Evidence


Synthesis of Lipophilic Drug Scaffolds Requiring a Hydrogen Bond Donor

Based on its LogP of 1.61 and the presence of a hydrogen bond donor (TPSA 44.02 Ų), 3-Ethyl-4-(hydroxymethyl)benzonitrile is a strategically chosen building block for medicinal chemistry programs aiming to improve target binding affinity or modulate physicochemical properties . The ethyl group increases lipophilicity for better membrane permeability, while the hydroxymethyl group provides a handle for further derivatization (e.g., etherification, esterification) and can engage in specific hydrogen bonding interactions with biological targets, a combination not available in simpler analogs.

HPLC Method Development and Purification Protocol Optimization

The quantifiable difference in TPSA (44.02 Ų for the target vs. 23.79 Ų for 3-ethylbenzonitrile) dictates a unique retention profile on polar stationary phases, making this compound a useful reference standard for developing and optimizing HPLC or flash chromatography purification methods for other moderately polar, hydrogen-bond-donating aromatics . Its specific polarity requires careful solvent gradient selection, a factor that procurement scientists must anticipate when ordering this material for use as an intermediate.

Solubility and Formulation Studies for Lipophilic Small Molecules

With a calculated LogP of 1.61, 3-Ethyl-4-(hydroxymethyl)benzonitrile is less lipophilic than many drug-like molecules (LogP > 3) but more lipophilic than simple polar fragments . This property makes it an ideal model compound for studying the solubility limits and formulation challenges of moderately lipophilic compounds in various solvent systems, including those used in in vivo pharmacology (e.g., DMSO/saline, PEG-based vehicles). It serves as a useful reference point for calibrating solubility and precipitation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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